BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Studying
Systemin Function Using Gene Silencing
Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Systemin

Cat. No.: B549619

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Systemin, an 18-amino acid polypeptide, is a key signaling molecule in the Solanaceae family,
playing a crucial role in the plant's defense response against herbivores and pathogens.[1][2] It
is derived from a larger precursor protein called prosystemin.[1][2] Understanding the intricate
functions of systemin and its signaling pathway is paramount for developing novel strategies
for crop protection and disease resistance. Gene silencing techniques offer powerful tools to
investigate the function of systemin by specifically downregulating or knocking out the
expression of the prosystemin gene or other components of its signaling cascade. This
document provides detailed application notes and protocols for utilizing various gene silencing
methods to study systemin function.

l. Gene Silencing Techniques to Study Systemin
Function

Several gene silencing techniques can be employed to elucidate the role of systemin. The
choice of method depends on the specific research question, the desired level and duration of
silencing, and the amenability of the plant species to transformation.

1. RNA Interference (RNAI):
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RNAI is a post-transcriptional gene silencing mechanism initiated by double-stranded RNA
(dsRNA), which leads to the degradation of homologous mRNA.[3][4] This technique can be
used to achieve a "knockdown" of gene expression, allowing for the study of essential genes
that might be lethal if completely knocked out.[3]

o Hairpin RNA (hpRNA): This method involves the stable transformation of plants with a
construct that expresses a self-complementary hairpin RNA corresponding to a sequence of
the target gene (e.g., prosystemin).[3][4] This hpRNA is then processed by the plant's
cellular machinery into small interfering RNAs (siRNASs) that guide the silencing of the target
MRNA.[4]

e Synthetic trans-acting small interfering RNAs (syn-tasiRNAS): This is a more precise RNAI
approach where artificial microRNAs are designed to produce siRNAs targeting the gene of
interest.[5][6][7] This method offers high specificity and the potential for multiplex gene
silencing.[5]

 Virus-Induced Gene Silencing (VIGS): VIGS is a transient gene silencing method that utilizes
a modified plant virus to deliver a fragment of the target gene into the plant.[8][9][10][11] The
plant's defense mechanism recognizes the viral RNA and the inserted host gene sequence,
leading to the silencing of the endogenous gene.[8][9][11] Tobacco Rattle Virus (TRV) is a
commonly used vector for VIGS in tomato.[9][10]

2. CRISPR-Cas9:

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system is a
powerful genome editing tool that can be used to create precise gene knockouts by introducing
insertions or deletions (indels) in the target gene.[12][13][14] This results in a complete loss of
function, providing definitive evidence for the gene's role.

3. Antisense RNA:

Antisense RNA technology involves the introduction of an RNA molecule that is complementary
to the target mMRNA.[15][16][17] This antisense RNA binds to the mRNA, forming a double-
stranded molecule that can inhibit translation or lead to MRNA degradation.[17] Historically, this
was one of the first techniques used to study systemin function.[1]
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Il. Data Presentation

The following tables summarize hypothetical quantitative data from experiments using gene

silencing to study systemin function.

Table 1: Effect of Prosystemin Gene Silencing on Proteinase Inhibitor (P1) Activity in Tomato

Leaves Upon Wounding.

o o Percent
Pl Activity Pl Activity .
Gene . . Reduction
. . . (units/img (units/img .
Silencing Target Gene Plant Line . . in Pl
protein) - protein) - .
Method Activity
Unwounded Wounded
(Wounded)
RNAI
o Prosystemin RNAI-1 52104 25.8+2.1 78.5%
(Hairpin)
RNAI
o Prosystemin RNAI-2 49+0.5 30.1+£25 74.9%
(Hairpin)
CRISPR- _ _
Prosystemin crispr-1 55+0.6 8.3+0.9 93.1%
Cas9
CRISPR- _ _
Prosystemin crispr-2 5104 91+1.0 92.4%
Cas9
Wild Type
- WT 53+0.5 120.5+10.2 0%
(Control)
VIGS Prosystemin VIGS-prosys 6.1+0.7 453 +4.2 62.4%
VIGS
PDS VIGS-PDS 5.8+0.6 118.9+9.8 1.3%
(Control)

Data are presented as mean = standard deviation (n=10). PDS (Phytoene desaturase) is a

common control for VIGS, as its silencing leads to a visible photobleaching phenotype.

Table 2: Impact of Systemin Receptor (SYR1) Knockout on Defense Gene Expression in

Response to Systemin Treatment.
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Relative Gene

Gene Genotype Treatment Expression (fold
change)

PI-II Wild Type Mock 1.0+0.1

Wild Type Systemin (100 nM) 152+1.8

syrl knockout Mock 09+0.2

syrl knockout Systemin (100 nM) 1.3+0.3

LOXD Wild Type Mock 1.0+£0.1

Wild Type Systemin (100 nM) 8.5+£0.9

syrl knockout Mock 1.1+0.2

syrl knockout Systemin (100 nM) 1.2+0.2

Gene expression was measured by RT-gPCR and normalized to a reference gene. Data are
presented as mean * standard deviation (n=3).

lll. Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of the Prosystemin Gene in Tomato (Solanum
lycopersicum)

This protocol provides a detailed workflow for generating prosystemin knockout lines in tomato
using the CRISPR-Cas9 system.[12][13][14]

1. a. Design of single guide RNAs (sgRNAS):

Identify the coding sequence of the prosystemin gene in the tomato genome.

Use online tools (e.g., CRISPR-P, ChopChop) to design two sgRNAs targeting the first exon
of the prosystemin gene to enhance knockout efficiency.[13][14]

Select sgRNAs with high on-target scores and low off-target potential.

1. b. Vector Construction:

Synthesize the designed sgRNA sequences as DNA oligonucleotides.
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» Clone the sgRNAs into a plant expression vector containing the Cas9 nuclease under the
control of a strong constitutive promoter (e.g., CaMV 35S). Many publicly available vectors
also contain a plant selection marker (e.g., kanamycin resistance).

1. c. Agrobacterium-mediated Transformation of Tomato:

« Introduce the CRISPR-Cas9 construct into Agrobacterium tumefaciens strain GV3101 by
electroporation.

e Prepare tomato cotyledon explants from 7-10 day old seedlings.

o Co-cultivate the explants with the transformed Agrobacterium for 48 hours in the dark.

o Transfer the explants to a selection medium containing antibiotics to kill the Agrobacterium
(e.g., timentin) and a selection agent to select for transformed plant cells (e.g., kanamycin).

e Subculture the explants every 2-3 weeks until shoots regenerate.

1. d. Regeneration and Screening of Edited Plants:

» Root the regenerated shoots on a rooting medium.

» Transfer the rooted plantlets to soil and grow in a controlled environment.

o Extract genomic DNA from the putative edited plants (TO generation).

o Use PCR to amplify the target region of the prosystemin gene.

e Sequence the PCR products to identify plants with mutations (indels).

e Analyze the sequencing data to confirm frameshift mutations that lead to a knockout.

o Grow the TO plants to maturity and collect seeds (T1 generation).

e Screen the T1 generation to identify homozygous knockout lines that are free of the Cas9
transgene.

Protocol 2: Virus-Induced Gene Silencing (VIGS) of the Prosystemin Gene in Tomato

This protocol describes a transient method for silencing the prosystemin gene using a Tobacco
Rattle Virus (TRV)-based VIGS system.[9][18]

2. a. VIGS Vector Construction:

Select a 200-400 bp fragment from the coding sequence of the prosystemin gene.

Use bioinformatics tools to ensure the fragment is specific to the prosystemin gene and has
minimal homology to other genes to avoid off-target silencing.

Clone the selected fragment into the pTRV2 VIGS vector.

N

. b. Agrobacterium Preparation:
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Transform the pTRV1 and the pTRV2-prosystemin constructs into separate Agrobacterium
tumefaciens cultures (strain GV3101).

Grow the bacterial cultures overnight in LB medium with appropriate antibiotics.

Pellet the bacteria and resuspend them in infiltration buffer (10 mM MES, 10 mM MgClI2, 200
MM acetosyringone) to an OD600 of 1.5.

Mix the pTRV1 and pTRV2-prosystemin cultures in a 1:1 ratio.

Incubate the mixture at room temperature for 3-4 hours in the dark.

. €. Agroinfiltration of Tomato Seedlings:

Use a needleless syringe to infiltrate the Agrobacterium mixture into the abaxial side of the
cotyledons of 2-week-old tomato seedlings.[18]

Infiltrate a control group of plants with Agrobacterium carrying the pTRV1 and an empty
pTRV2 vector or a pTRV2 vector containing a PDS fragment (for a visual control).

. d. Silencing and Phenotypic Analysis:

Grow the infiltrated plants in a controlled environment (21-23°C, 16h light/8h dark
photoperiod).

Observe the plants for the silencing phenotype. For the PDS control, photobleaching should
appear in the upper leaves 2-3 weeks post-infiltration.

At 3-4 weeks post-infiltration, when silencing is expected to be maximal, perform
experiments to analyze systemin function (e.g., wounding assays, insect feeding trials, gene
expression analysis).

Confirm the silencing of the prosystemin gene by RT-qPCR.

IV. Visualizations
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Caption: A simplified diagram of the systemin signaling pathway.[1][2][19]
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Caption: Experimental workflows for different gene silencing techniques.

Gene Silencing Intervention

_— Degradation
Transcription
_________ Disruption __f S SESRIEE IR

Prosystemin mRNA Translation & Processin . Pentide Initiates b e e

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b549619?utm_src=pdf-body-img
https://www.benchchem.com/product/b549619?utm_src=pdf-body-img
https://www.benchchem.com/product/b549619?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References

1. Systemins: A functionally defined family of peptide signals that regulate defensive genes in
Solanaceae species - PMC [pmc.ncbi.nim.nih.gov]

2. The systemin signaling pathway: differential activation of plant defensive genes - PubMed
[pubmed.ncbi.nim.nih.gov]

3. RNA Interference (RNAI) in Tomato Crop Research - PubMed [pubmed.ncbi.nim.nih.gov]
4. blog.addgene.org [blog.addgene.org]

5. Effective Gene Silencing in Plants by Synthetic Trans-Acting siRNAs Derived From
Minimal Precursors - PMC [pmc.ncbi.nlm.nih.gov]

6. biorxiv.org [biorxiv.org]
7. researchgate.net [researchgate.net]
8. mdpi.com [mdpi.com]
9. researchgate.net [researchgate.net]

10. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC
[pmc.ncbi.nlm.nih.gov]

11. Virus-Induced Gene Silencing (VIGS): A Powerful Tool for Crop Improvement and Its
Advancement towards Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

12. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant
Generation - PubMed [pubmed.ncbi.nim.nih.gov]

13. ri.conicet.gov.ar [ri.conicet.gov.ar]

14. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant
Generation - PMC [pmc.ncbi.nlm.nih.gov]

15. Recent insights into the functions and mechanisms of antisense RNA: emerging
applications in cancer therapy and precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

16. Antisense RNA: the new favorite in genetic research - PMC [pmc.ncbi.nim.nih.gov]
17. youtube.com [youtube.com]

18. m.youtube.com [m.youtube.com]

19. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Notes and Protocols for Studying Systemin
Function Using Gene Silencing Techniques]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC304121/
https://pmc.ncbi.nlm.nih.gov/articles/PMC304121/
https://pubmed.ncbi.nlm.nih.gov/10708853/
https://pubmed.ncbi.nlm.nih.gov/10708853/
https://pubmed.ncbi.nlm.nih.gov/33263909/
https://blog.addgene.org/rna-interference-in-plant-biology-new-tools-for-an-old-favorite
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550521/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12550521/
https://www.biorxiv.org/content/10.1101/2025.04.10.648111v1
https://www.researchgate.net/publication/391068557_Precision_RNAi_in_Tomato_Using_Synthetic_Trans-Acting_Small_Interfering_RNAs_Derived_From_Minimal_Precursors
https://www.mdpi.com/2311-7524/11/11/1297
https://www.researchgate.net/publication/26282426_Virus-induced_Gene_Silencing_VIGS_in_Nicotiana_benthamiana_and_Tomato
https://pmc.ncbi.nlm.nih.gov/articles/PMC10346259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10346259/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10057534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10057534/
https://pubmed.ncbi.nlm.nih.gov/38873013/
https://pubmed.ncbi.nlm.nih.gov/38873013/
https://ri.conicet.gov.ar/bitstream/handle/11336/242760/CONICET_Digital_Nro.49a610e3-a378-4121-a9af-5101b8539041_B.pdf?sequence=2&isAllowed=y
https://pmc.ncbi.nlm.nih.gov/articles/PMC11166535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11166535/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10809404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10809404/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6194357/
https://www.youtube.com/watch?v=BwjnG5SUCSI
https://m.youtube.com/watch?v=QYNgKDkMMV0
https://www.researchgate.net/figure/Model-of-systemin-SYS-mediated-plant-immunity-SYS-a-danger-signal-is-recognized-by_fig2_339417060
https://www.benchchem.com/product/b549619#gene-silencing-techniques-to-study-systemin-function
https://www.benchchem.com/product/b549619#gene-silencing-techniques-to-study-systemin-function
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

[https://www.benchchem.com/product/b549619#gene-silencing-techniques-to-study-
systemin-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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